(4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Acetoxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid
CAS No.:
Cat. No.: VC17205706
Molecular Formula: C22H32O5
Molecular Weight: 376.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H32O5 |
|---|---|
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | (1R,4S,5R,9R,10S,11S,13R,15R)-15-acetyloxy-11-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
| Standard InChI | InChI=1S/C22H32O5/c1-12-14-10-15(24)17-20(3)7-5-8-21(4,19(25)26)16(20)6-9-22(17,11-14)18(12)27-13(2)23/h14-18,24H,1,5-11H2,2-4H3,(H,25,26)/t14-,15-,16-,17-,18+,20+,21+,22+/m0/s1 |
| Standard InChI Key | LJUASWOCOCOKSH-JJAPNAJXSA-N |
| Isomeric SMILES | CC(=O)O[C@@H]1C(=C)[C@H]2C[C@@H]([C@@H]3[C@]1(C2)CC[C@H]4[C@]3(CCC[C@@]4(C)C(=O)O)C)O |
| Canonical SMILES | CC(=O)OC1C(=C)C2CC(C3C1(C2)CCC4C3(CCCC4(C)C(=O)O)C)O |
Introduction
Structural Characterization and Molecular Properties
IUPAC Nomenclature and Stereochemical Features
The systematic IUPAC name delineates the compound’s stereochemistry and functional groups:
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Core framework: A tetradecahydro-6a,9-methanocyclohepta[a]naphthalene system, indicating a fused bicyclic structure with bridgehead methano groups.
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Stereocenters: The configuration at positions 4R, 4aS, 6aR, 7R, 9R, 11S, 11aS, and 11bR establishes eight chiral centers, critical for its three-dimensional topology.
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Functional groups:
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Acetoxy group at C7: Introduces ester functionality, influencing solubility and reactivity.
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Hydroxy group at C11: Enhances hydrogen-bonding potential.
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Methylene group at C8: Contributes to ring strain and conformational flexibility.
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Carboxylic acid at C4: Enables salt formation and intermolecular interactions .
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Molecular Formula and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₂₂H₃₂O₅ |
| Molecular weight | 376.5 g/mol |
| Canonical SMILES | CC(=O)OC1C(=C)C2CC(C3C1(C2)CCC4C3(CCCC4(C)C(=O)O)C)O |
| Topological polar surface area | 86.6 Ų |
| Hydrogen bond donors | 2 (hydroxy and carboxylic acid) |
| Hydrogen bond acceptors | 5 (ester, hydroxy, carboxylic acid) |
The compound’s moderate polarity and hydrogen-bonding capacity suggest solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited aqueous solubility at physiological pH.
Synthetic Methodologies and Derivative Preparation
Key Synthetic Routes
Synthesis typically begins with diterpenoid precursors such as isosteviol or steviol, leveraging their inherent stereochemistry . A representative pathway involves:
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Oxidation of Isosteviol Derivatives:
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TEMPO-mediated oxidation of a secondary alcohol to a ketone, followed by reductive amination to introduce aminoalcohol motifs .
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Example: Conversion of (4R,4aS,6aS,7S,8R,9S,11bS)-benzyl 7-formyl-8-hydroxy-4,9,11b-trimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylate (4) to Schiff bases with 4-fluorobenzylamine, subsequently reduced with NaBH₄ to yield 1,3-aminoalcohol derivatives .
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Protection/Deprotection Strategies:
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Esterification and Functionalization:
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Acetylation of hydroxyl groups using acetic anhydride.
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Carboxylic acid derivatization to form salts or prodrugs.
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Challenges in Synthesis
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Stereochemical control: Maintaining configuration at eight chiral centers demands precise reaction conditions and chiral auxiliaries.
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Functional group compatibility: Simultaneous presence of acid-sensitive esters and base-labile hydroxyl groups necessitates orthogonal protection strategies .
Biological Activities and Mechanistic Insights
Antiproliferative Effects
Derivatives of this structural class exhibit promising activity against human tumor cell lines:
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| A549 (lung) | 12.3 | Apoptosis via caspase-3 activation |
| MCF-7 (breast) | 8.7 | ROS-mediated DNA damage |
| HeLa (cervical) | 15.1 | Tubulin polymerization inhibition |
The carboxylic acid moiety enhances cellular uptake, while the acetoxy group modulates membrane permeability .
Applications in Pharmaceutical Development
Drug Discovery
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Lead compound optimization: Structural modifications at C7 (ester → amide) and C4 (carboxylic acid → methyl ester) improve pharmacokinetic profiles .
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Prodrug design: Benzyl ester derivatives enhance oral bioavailability by masking the carboxylic acid .
Chemical Biology Tools
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Fluorescent probes: Conjugation with BODIPY dyes enables subcellular localization studies in cancer cells.
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Photoaffinity labels: Diazirine-modified analogues facilitate target identification in proteomic studies.
Recent Research Advancements
Structure-Activity Relationship (SAR) Studies
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C7 substituents: Bulky groups (e.g., 4-fluorobenzyl) enhance antiproliferative activity by 3-fold compared to unsubstituted analogues .
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C4 modifications: Free carboxylic acids exhibit superior cytotoxicity over esters, likely due to enhanced target binding .
Computational Modeling
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Molecular dynamics simulations: Predict stable binding to the colchicine site of tubulin, corroborating experimental cytotoxicity data.
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QSAR models: Identify logP and polar surface area as critical determinants of blood-brain barrier penetration.
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